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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693 Get Quote

These application notes provide detailed protocols for in vitro assays involving CBR-5884, a

selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH). The

information is intended for researchers, scientists, and drug development professionals

investigating the serine biosynthesis pathway and its role in cancer and other diseases.

Introduction to CBR-5884
CBR-5884 is a small molecule inhibitor that targets phosphoglycerate dehydrogenase

(PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By

inhibiting PHGDH, CBR-5884 effectively blocks the production of serine in cancer cells that

exhibit high levels of serine biosynthetic activity, leading to selective toxicity in these cells.[2][3]

Mechanistically, CBR-5884 acts as a noncompetitive inhibitor, demonstrating a time-dependent

onset of inhibition and disrupting the oligomerization state of the PHGDH enzyme.[2] It has

been shown to inhibit the proliferation of various cancer cell lines, including those from breast

cancer and melanoma, that are dependent on endogenous serine synthesis.

Quantitative Data Summary
The following tables summarize the key quantitative metrics for CBR-5884's in vitro activity

against its primary target, PHGDH, and a secondary fungal target, Cho1.

Table 1: Inhibitory Activity of CBR-5884 against PHGDH
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Parameter Value Assay Type Source

IC50 33 µM
Cell-free enzymatic

assay

Inhibition Mechanism Noncompetitive
Enzyme kinetics

assay

Effect
Disrupts PHGDH

oligomerization
Cross-linking assay

Table 2: Inhibitory Activity of CBR-5884 against C. albicans Cho1

Parameter Value Assay Type Source

Ki 1,550 ± 245.6 nM
Enzyme kinetics

assay

Inhibition Mechanism
Competitive with

serine

Enzyme kinetics and

computational docking

Signaling Pathway of PHGDH Inhibition by CBR-
5884
CBR-5884 targets a key metabolic pathway that is often upregulated in cancer cells to support

their high proliferation rates. The diagram below illustrates the canonical serine biosynthesis

pathway and the point of inhibition by CBR-5884.
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Caption: Inhibition of the serine biosynthesis pathway by CBR-5884.
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Experimental Protocols
Cell-Free PHGDH Enzyme Inhibition Assay
This protocol is adapted from high-throughput screening methods used to identify PHGDH

inhibitors. It measures the enzymatic activity of PHGDH by monitoring the reduction of NAD+ to

NADH.

Workflow Diagram
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Caption: Workflow for the cell-free PHGDH enzyme inhibition assay.

Materials:

Recombinant human PHGDH enzyme

3-Phosphoglycerate (3-PG) substrate

β-Nicotinamide adenine dinucleotide (NAD+)

CBR-5884

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

96-well UV-transparent microplates

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare Stock Solutions:

Dissolve CBR-5884 in fresh DMSO to a stock concentration of 10-20 mM.
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Prepare serial dilutions of CBR-5884 in assay buffer to achieve the desired final

concentrations for the assay.

Assay Setup:

In a 96-well plate, add 2-5 µL of the diluted CBR-5884 or DMSO (vehicle control) to each

well.

Add recombinant PHGDH enzyme to each well.

For time-dependent inhibition studies, pre-incubate the enzyme with CBR-5884 for various

durations (e.g., 30 minutes, 1 hour, 4 hours) at room temperature.

Initiate Reaction:

Start the enzymatic reaction by adding a solution containing the substrates 3-PG and

NAD+.

Data Acquisition:

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds

to the production of NADH.

Take readings every 30-60 seconds for 15-30 minutes.

Data Analysis:

Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time

curve.

Plot the percentage of inhibition against the logarithm of the CBR-5884 concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Serine Synthesis Inhibition Assay (GC-MS)
This protocol measures the ability of CBR-5884 to inhibit de novo serine synthesis within

cancer cells by tracing the incorporation of carbon from labeled glucose into serine.
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Caption: Workflow for the cellular serine synthesis inhibition assay.
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Materials:

Cancer cell line with high serine synthesis (e.g., Carney, MDA-MB-468)

Cell culture medium

CBR-5884

Uniformly labeled ¹³C₆-glucose

Methanol, water, and chloroform for metabolite extraction

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Cell Culture and Treatment:

Plate cells and allow them to adhere overnight.

Pre-treat the cells with CBR-5884 (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

Isotope Labeling:

Remove the treatment medium and replace it with a medium containing ¹³C₆-glucose,

along with the same concentration of CBR-5884 or DMSO.

Incubate the cells for a specified period (e.g., 2 hours) to allow for the incorporation of the

labeled carbon.

Metabolite Extraction:

Aspirate the medium and quickly wash the cells with ice-cold saline.

Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g.,

80% methanol).

Scrape the cells, collect the extract, and centrifuge to pellet debris.
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GC-MS Analysis:

Dry the supernatant containing the polar metabolites.

Derivatize the samples to make them volatile for GC analysis.

Analyze the samples using GC-MS to separate and identify metabolites.

Data Analysis:

Determine the isotopic enrichment in serine. Newly synthesized serine will have a mass

shift of +3 (M+3) due to the incorporation of three ¹³C atoms from glucose.

Calculate the fraction of labeled serine relative to the total serine pool to quantify the

inhibition of de novo synthesis.

Cell Proliferation and Viability Assay
This protocol assesses the effect of CBR-5884 on the growth and viability of cancer cell lines.

Materials:

Cancer cell lines (e.g., breast, melanoma, or ovarian cancer lines)

Standard cell culture medium (+Serine) and serine-depleted medium (-Serine)

CBR-5884

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue™)

Microplate reader (luminescence or fluorescence)

Procedure:

Cell Plating:
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Seed cells in a 96-well plate at a density of 5,000-6,000 cells per well and allow them to

attach overnight.

Treatment:

Treat the cells with a range of CBR-5884 concentrations (e.g., 1 µM to 60 µM). Include a

vehicle control (DMSO).

To test for selective toxicity, perform the assay in parallel using both serine-replete and

serine-depleted media.

Incubation:

Incubate the plates for a period ranging from 24 hours to 5 days, depending on the cell

line's doubling time and the specific experimental question.

Viability Measurement:

At the end of the incubation period, add the cell viability reagent to each well according to

the manufacturer's instructions.

Incubate as required by the reagent protocol.

Measure the luminescence or fluorescence signal using a microplate reader.

Data Analysis:

Normalize the data to the vehicle-treated control wells.

Plot cell viability against the CBR-5884 concentration to generate dose-response curves

and determine GI50 (concentration for 50% growth inhibition) values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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